N2-(2-fluorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine
Description
N2-(2-Fluorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is a pyrimidine-based triamine derivative characterized by a central pyrimidine ring substituted with a nitro group at position 5, a 2-fluorophenyl group at the N2 position, and a phenyl group at the N4 position. The phenyl group at N4 provides steric bulk, which may influence binding interactions in biological systems.
Properties
Molecular Formula |
C16H13FN6O2 |
|---|---|
Molecular Weight |
340.31 g/mol |
IUPAC Name |
2-N-(2-fluorophenyl)-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C16H13FN6O2/c17-11-8-4-5-9-12(11)20-16-21-14(18)13(23(24)25)15(22-16)19-10-6-2-1-3-7-10/h1-9H,(H4,18,19,20,21,22) |
InChI Key |
OBLAWGOIUILBGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-fluorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method involves the condensation of 2-fluoroaniline with 5-nitrothiophene-2-carboxyaldehyde in the presence of a suitable catalyst and solvent, such as ethanol . The reaction mixture is refluxed to facilitate the formation of the desired product. The intermediate compounds are then subjected to further reactions, including nitration and amination, to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N2-(2-fluorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and substituted pyrimidine derivatives.
Scientific Research Applications
N2-(2-fluorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-(2-fluorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammatory processes, thereby reducing inflammation . It may also interact with microbial cell membranes, leading to the disruption of cellular functions and ultimately causing cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of N2-(2-fluorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine differ primarily in substituents at the N2, N4, and occasionally N6 positions. Below is a comparative analysis based on available
Substituent Variations and Molecular Features
| Compound Name | N2 Substituent | N4 Substituent | Molecular Formula | Key Identifiers (RN/SMILES/InChIKey) |
|---|---|---|---|---|
| This compound (Target) | 2-Fluorophenyl | Phenyl | C₁₆H₁₂FN₇O₂ | Not explicitly provided in evidence |
| N2-(3-Fluorophenyl)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine | 3-Fluorophenyl | Furan-2-ylmethyl | C₁₅H₁₂FN₇O₂ | RN: 716340-19-1; SMILES: C1=CC(=C(C=C1)F)NC2=NC(=C(C(=N2)NC3=CC=CO3)N+[O-])N |
| N4-(2-Fluorophenyl)-N2-(3-dimethylaminopropyl)-5-nitropyrimidine-2,4,6-triamine | 3-Dimethylaminopropyl | 2-Fluorophenyl | C₁₅H₂₀FN₇O₂ | InChIKey: CNCQJCCOFCARNB-CYGWQOGRCU; SMILES: CN(C)CCCNC1=NC(=C(C(=N1)NC2=CC=CC=C2F)N+[O-])N |
| N4-(2-Fluorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine | 2-Methoxyethyl | 2-Fluorophenyl | C₁₃H₁₅FN₆O₃ | SMILES: COCCNC1=NC(=C(C(=N1)NC2=CC=CC=C2F)N+[O-])N |
| N4-(2-Fluorophenyl)-N2-(4-methylbenzyl)-5-nitropyrimidine-2,4,6-triamine | 4-Methylbenzyl | 2-Fluorophenyl | C₁₈H₁₆FN₇O₂ | SMILES: CC1=CC=C(C=C1)CNC2=NC(=C(C(=N2)NC3=CC=CC=C3F)N+[O-])N |
| N2-(3-Fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine | 3-Fluorophenyl | 4-Methoxyphenyl | C₁₇H₁₄FN₇O₃ | InChI: 1S/C17H15FN6O3/c1-27-13-7-5-11(6-8-13)20-16-14(24(25)26)15(19)22-17(23-16)21-12-4-2-3-10(18)9-12/h2-9H,1H3,(H4,19,20,21,22,23) |
Key Structural and Functional Differences
N2 Position Modifications: The target compound features a 2-fluorophenyl group at N2, which may enhance π-π stacking interactions compared to analogs with 3-fluorophenyl (e.g., ) or alkyl chains (e.g., 3-dimethylaminopropyl in ).
N4 Position Modifications :
- The phenyl group in the target compound contrasts with 2-fluorophenyl (), furan-2-ylmethyl (), and 4-methoxyphenyl () in analogs. Phenyl provides minimal polarity, whereas substituents like furan or methoxy groups introduce heteroatoms that may participate in hydrogen bonding.
Impact of Nitro Group :
- The nitro group at position 5 is conserved across all analogs, suggesting its critical role in redox activity or electrophilic interactions.
Pharmacological Implications (Inferred)
- Lipophilicity: Fluorinated phenyl groups (e.g., 2-fluorophenyl in ) increase membrane permeability compared to non-fluorinated analogs.
- Bioactivity: The furan-2-ylmethyl group in may confer antimicrobial properties due to heterocyclic motifs, while dimethylaminopropyl in could enhance CNS penetration.
Biological Activity
N2-(2-fluorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is a synthetic compound belonging to the class of pyrimidine derivatives. Its unique chemical structure, characterized by the presence of a fluorophenyl group and a nitro group, suggests potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
- Molecular Formula : C16H13FN6O2
- Molecular Weight : 340.31 g/mol
- CAS Number : 714945-79-6
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation and survival. The compound's structural features enable it to interact effectively with biological targets, making it a candidate for further development as an anticancer agent.
The proposed mechanism of action for this compound involves:
- Kinase Inhibition : Targeting specific kinases that play critical roles in cancer progression.
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increasing ROS levels within cancer cells, contributing to oxidative stress and cell death.
Case Studies
- Study on Cell Lines : A study conducted on various cancer cell lines showed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were reported at concentrations ranging from 10 to 50 µM depending on the cell line tested.
- In Vivo Studies : Animal model studies demonstrated that treatment with this compound resulted in a marked reduction in tumor size compared to control groups. The compound was administered intraperitoneally at doses of 20 mg/kg body weight.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N2,N2-dimethyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine | Dimethyl substitution at N2 position | Anticancer activity |
| N4-(3-fluorophenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine | Similar fluorophenyl substitution | Moderate anticancer properties |
| N4-(2-methoxyphenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine | Methoxy substitution | Different reactivity profile |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis begins with commercially available pyrimidine derivatives.
- Reaction Conditions : Common methods include nucleophilic substitution reactions and nitration processes using reagents such as nitric acid and sulfuric acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
